

# Comparative Tolerability of Sultamicillin and Amoxicillin-Clavulanate with a Focus on Diarrhea Incidence

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |  |
|----------------------|---------------|-----------|--|--|--|--|
| Compound Name:       | Sultamicillin |           |  |  |  |  |
| Cat. No.:            | B1682570      | Get Quote |  |  |  |  |

A comprehensive review of clinical data for researchers and drug development professionals.

The selection of an appropriate antibiotic regimen extends beyond efficacy to encompass patient tolerability, a critical factor in ensuring treatment adherence and favorable outcomes. Both **sultamicillin**, a mutual prodrug of ampicillin and the  $\beta$ -lactamase inhibitor sulbactam, and amoxicillin-clavulanate, a combination of amoxicillin and the  $\beta$ -lactamase inhibitor clavulanic acid, are widely utilized in the treatment of bacterial infections. While both demonstrate comparable efficacy in many clinical scenarios, their tolerability profiles, particularly the incidence of gastrointestinal adverse effects such as diarrhea, present a key point of differentiation. This guide provides an objective comparison of their tolerability based on available experimental data.

#### **Data Presentation: Incidence of Adverse Events**

The following tables summarize quantitative data from comparative clinical trials, highlighting the incidence of diarrhea and other adverse events associated with **sultamicillin** and amoxicillin-clavulanate.

Table 1: Incidence of Diarrhea in Patients Treated with **Sultamicillin** vs. Amoxicillin-Clavulanate



| Study<br>Population                            | Sultamicillin                                   | Amoxicillin-<br>Clavulanate                      | p-value  | Reference |
|------------------------------------------------|-------------------------------------------------|--------------------------------------------------|----------|-----------|
| Adults with Upper Respiratory Tract Infections | 29.4%                                           | 70.6%                                            | p=0.0164 |           |
| Children with Community- Acquired Pneumonia    | Lower Incidence<br>(Specific % not<br>provided) | Higher Incidence<br>(Specific % not<br>provided) | -        |           |

Table 2: Overall and Gastrointestinal Adverse Events

| Study<br>Population                            | Adverse<br>Event                   | Sultamicilli<br>n | Amoxicillin-<br>Clavulanate | p-value | Reference |
|------------------------------------------------|------------------------------------|-------------------|-----------------------------|---------|-----------|
| Adults with Acute Bacterial Sinusitis          | All Gastrointestin al Side Effects | 3.0%              | 11.9%                       | p>0.05  |           |
| Children with Community- Acquired Pneumonia    | Overall<br>Secondary<br>Effects    | 16.6%             | 32.6%                       | -       |           |
| Adults with Upper Respiratory Tract Infections | Overall<br>Adverse<br>Events       | Same Ratio        | Same Ratio                  | p=0.940 |           |

### **Experimental Protocols**

The data presented above are derived from randomized clinical trials with specific methodologies to ensure the validity of the comparisons.



## Study in Adults with Upper Respiratory Tract Infections (Ferreira et al.)

- Objective: To evaluate the efficacy, safety, and tolerability of sultamicillin compared to amoxicillin-clavulanate in the treatment of upper respiratory tract infections in adults.
- Study Design: An open-label, multicentric, randomized trial.
- Patient Population: 102 adult patients with upper respiratory tract infections were enrolled and randomized.
- Treatment Regimen:
  - Sultamicillin group: Received sultamicillin for 10 days.
  - Amoxicillin-Clavulanate group: Received amoxicillin-clavulanate for 10 days.
- Assessment: Patients were evaluated at 10 and 30 days post-treatment to assess
  therapeutic response and adverse events. Safety was assessed through the reporting of all
  adverse events, with a specific focus on the incidence of diarrhea.

#### Study in Children with Community-Acquired Pneumonia

- Objective: To compare the clinical outcomes and tolerability of sultamicillin and amoxicillin/clavulanic acid in children with community-acquired pneumonia.
- Patient Population: The study included 82 children aged 1 to 6 years. 36 were treated with **sultamicillin** and 46 with amoxicillin/clavulanic acid.
- Assessment: The incidence of secondary effects was recorded for both treatment groups.
   The study noted that these adverse events led to a change in medication in only one of the 21 cases where they occurred.

#### Study in Adults with Acute Bacterial Sinusitis

 Objective: To compare the effectiveness of low-dose sultamicillin with amoxicillin-clavulanic acid in treating acute bacterial sinusitis in adults.



- Study Design: A randomized clinical trial.
- Patient Population: Patients with acute sinusitis were randomly allocated to one of two groups.
- Assessment: The study recorded all side effects, with a specific focus on gastrointestinal events.

#### **Visualization of Comparative Tolerability**

The following diagram illustrates the logical flow of comparing the two drugs based on their tolerability profiles as indicated by the clinical trial data.





Click to download full resolution via product page

Caption: Workflow of a comparative clinical trial assessing tolerability.



In conclusion, the available evidence from multiple clinical trials suggests that while both sultamicillin and amoxicillin-clavulanate are effective antibiotic therapies, sultamicillin is associated with a significantly lower incidence of diarrhea and may be better tolerated overall, particularly in adult populations with respiratory tract infections. This difference in tolerability is a crucial consideration for clinicians when selecting an appropriate antibiotic to maximize patient adherence and treatment success. Further large-scale, double-blind, randomized controlled trials would be beneficial to confirm these findings across diverse patient populations and infection types.

• To cite this document: BenchChem. [Comparative Tolerability of Sultamicillin and Amoxicillin-Clavulanate with a Focus on Diarrhea Incidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682570#comparative-tolerability-and-diarrhea-incidence-of-sultamicillin-and-amoxicillin-clavulanate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com